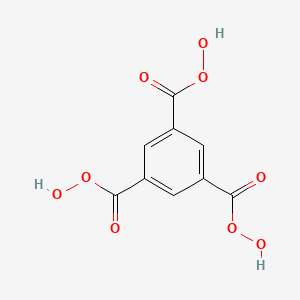
Benzene-1,3,5-tricarboperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3,5-tricarboperoxoic acid is an organic compound characterized by the presence of three peroxo groups attached to a benzene ring at positions 1, 3, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-tricarboperoxoic acid typically involves the peroxidation of benzene-1,3,5-tricarboxylic acid. This process can be achieved through the reaction of benzene-1,3,5-tricarboxylic acid with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction conditions generally include maintaining a low temperature to prevent decomposition of the peroxo groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Benzene-1,3,5-tricarboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The peroxo groups can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxo groups can be reduced to hydroxyl groups.
Substitution: The peroxo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the original substrate.
Reduction: Products include hydroxylated derivatives.
Substitution: Products include substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzene-1,3,5-tricarboperoxoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzene-1,3,5-tricarboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxo groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include the activation of oxidative stress responses and the modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Benzene-1,3,5-tricarboxylic acid: This compound is the precursor for the synthesis of Benzene-1,3,5-tricarboperoxoic acid and shares a similar benzene ring structure but lacks the peroxo groups.
Trimellitic acid (1,2,4-benzenetricarboxylic acid): Another isomer of benzenetricarboxylic acid with carboxy groups at positions 1, 2, and 4.
Hemimellitic acid (1,2,3-benzenetricarboxylic acid): An isomer with carboxy groups at positions 1, 2, and 3.
Propiedades
Número CAS |
63556-80-9 |
|---|---|
Fórmula molecular |
C9H6O9 |
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
benzene-1,3,5-tricarboperoxoic acid |
InChI |
InChI=1S/C9H6O9/c10-7(16-13)4-1-5(8(11)17-14)3-6(2-4)9(12)18-15/h1-3,13-15H |
Clave InChI |
MWGZSAVEYPPQME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)OO)C(=O)OO)C(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)


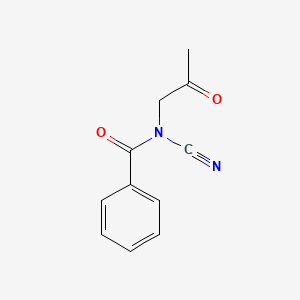



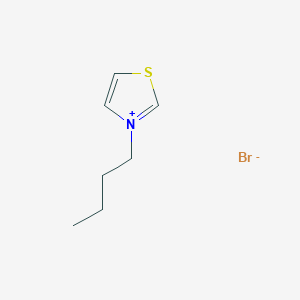


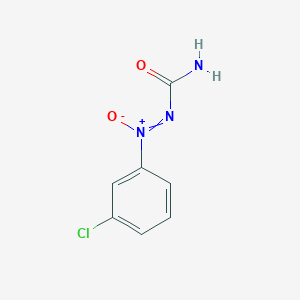
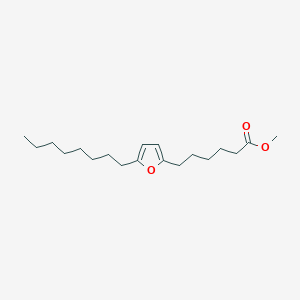
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)

